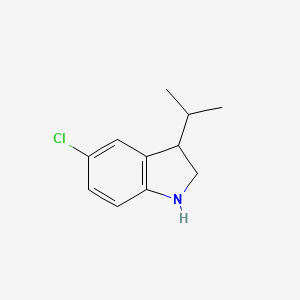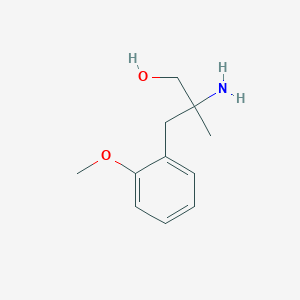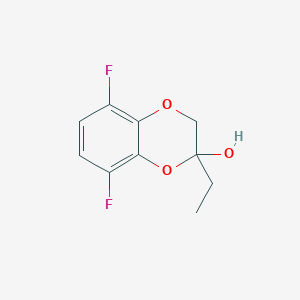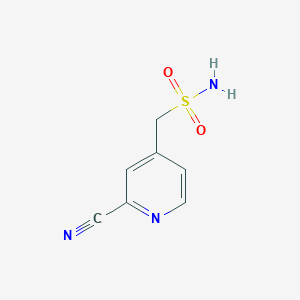
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol typically involves the reaction of 3-methoxyphenylboronic acid with 5-chloro-2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 5-Chloro-pyridine-3-carbaldehyde
Uniqueness
5-Chloro-2-(3-methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
5-chloro-2-(3-methoxyphenyl)pyridin-3-ol |
InChI |
InChI=1S/C12H10ClNO2/c1-16-10-4-2-3-8(5-10)12-11(15)6-9(13)7-14-12/h2-7,15H,1H3 |
Clave InChI |
CXQXOGCWOAIVIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C(C=C(C=N2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)

![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)


![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)



